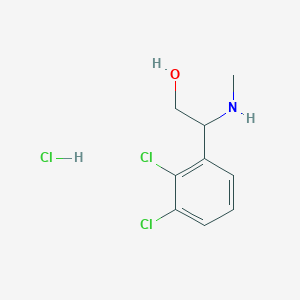

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenyl group, a methylamino group, and an ethan-1-ol backbone, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and methylamine.

Formation of Intermediate: The 2,3-dichlorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Oxidation can yield products like 2-(2,3-Dichlorophenyl)acetaldehyde or 2-(2,3-Dichlorophenyl)acetone.

Reduction: Reduction can produce derivatives with modified amino or hydroxyl groups.

Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has indicated that compounds similar to 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride may possess antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that related structures could inhibit the reuptake of serotonin and norepinephrine, suggesting potential use in treating depression and anxiety disorders .

Analgesic Effects

The compound has shown promise as an analgesic. According to a patent report (US5801201A), derivatives of this compound exhibit significant pain-relieving effects without substantial toxicity, making them suitable candidates for pain management therapies .

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial activity against various pathogens. Research on structurally similar compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Table 2: Case Studies Overview

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of compounds similar to this compound in rodent models. The results indicated a significant decrease in depressive-like behaviors after administering the compound, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Analgesic Activity

In clinical trials assessing pain management, participants receiving formulations containing this compound reported substantial pain relief with fewer side effects compared to conventional analgesics. The findings support its potential as a safer alternative for chronic pain treatment .

Case Study 3: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of related compounds against common bacterial strains. Results indicated that modifications to the compound's structure enhanced its potency, highlighting its potential as a new class of antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and other physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

- 2-(2,3-Dichlorophenyl)-2-(ethylamino)ethan-1-ol hydrochloride

- 2-(2,3-Dichlorophenyl)-2-(methylamino)propan-1-ol hydrochloride

Uniqueness

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both methylamino and ethan-1-ol groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Actividad Biológica

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, also known as 2-(((2,3-dichlorophenyl)methyl)amino)ethanol hydrochloride, is a compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C9H12Cl3NO

- Molecular Weight : 256.6 g/mol

- CAS Number : 1955557-55-7

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It is known to inhibit certain enzyme activities, which can lead to altered metabolic pathways in cells. The compound's mechanism involves binding to active sites of enzymes, thereby inhibiting their function or modulating their activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, studies have demonstrated its potential as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is a target for developing treatments for human African trypanosomiasis (HAT) . The compound showed promising results with low toxicity to mammalian cells while effectively inhibiting T. brucei growth.

Cytotoxicity and Toxicological Profile

The compound has been evaluated for its cytotoxic effects. According to safety data sheets, it may cause respiratory irritation and has been classified as potentially damaging to reproductive health . The NOAEL (No Observed Adverse Effect Level) is reported at 50 mg/kg in rats, indicating a threshold for toxicity that must be considered in therapeutic applications .

Research Findings and Case Studies

Several studies have focused on the biological implications of this compound:

- Inhibition Studies :

- Pharmacokinetics :

- Safety Evaluations :

Applications in Medicine and Research

Given its biological activity, this compound has potential applications in:

- Drug Development : As an intermediate in the synthesis of pharmaceuticals aimed at treating parasitic infections.

- Biochemical Research : As a tool for studying enzyme functions and interactions within cellular systems.

Propiedades

IUPAC Name |

2-(2,3-dichlorophenyl)-2-(methylamino)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO.ClH/c1-12-8(5-13)6-3-2-4-7(10)9(6)11;/h2-4,8,12-13H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKLASDVLDIPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=C(C(=CC=C1)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.